2-(Aminomethyl)heptan-1-olhydrochloride
Description
2-(Aminomethyl)heptan-1-ol hydrochloride is a primary amine hydrochloride salt characterized by a seven-carbon aliphatic chain with a hydroxyl group at the first carbon and an aminomethyl group at the second carbon. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol.
Properties
Molecular Formula |
C8H20ClNO |
|---|---|
Molecular Weight |
181.70 g/mol |
IUPAC Name |
2-(aminomethyl)heptan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-2-3-4-5-8(6-9)7-10;/h8,10H,2-7,9H2,1H3;1H |
InChI Key |
MVYHAXMEEAEUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)heptan-1-olhydrochloride typically involves the reaction of heptanal with ammonia and hydrogen in the presence of a catalyst to form 2-(Aminomethyl)heptan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Commonly used catalysts include palladium or platinum.
Solvent: Reactions are often carried out in solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of 2-(Aminomethyl)heptan-1-olhydrochloride follows similar synthetic routes but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the efficiency of the hydrogenation step.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)heptan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Parent alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-(Aminomethyl)heptan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)heptan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Table 1: Physical-Chemical Comparison
Milnacipran Hydrochloride
Structure: A cyclopropane-based selective norepinephrine-serotonin reuptake inhibitor (SNRI) with a carboxamide group. Key Differences:
- Pharmacological Activity : Milnacipran’s rigid cyclopropane ring and tertiary amine enhance binding to neurotransmitter transporters, unlike the target compound’s primary amine and flexible chain .
- Solubility : Milnacipran’s log Pow is higher due to aromatic and alkyl substituents, favoring blood-brain barrier penetration. The target compound’s polarity may limit CNS activity.
Table 2: Pharmacological Comparison
1-Amino-2-naphthol Hydrochloride
Structure: Naphthalene derivative with amino and hydroxyl groups at positions 1 and 2. Key Differences:
- Aromatic System : The fused benzene rings confer UV absorption and fluorescence properties, unlike the aliphatic target compound .
- Reactivity: The hydroxyl and amino groups on adjacent carbons enable chelation and dye synthesis, whereas the target compound’s groups are spatially separated .
- Stability: Both compounds may release HCl upon decomposition, but the naphthol derivative is prone to oxidation due to its phenolic -OH group .
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
Structure: Cyclohexanone backbone with a dimethylaminomethyl group. Key Differences:
Table 3: Structural and Functional Comparison
| Compound | Backbone | Amine Type | Key Applications |
|---|---|---|---|
| 2-(Aminomethyl)heptan-1-ol HCl | Linear alcohol | Primary | Undefined |
| 2-(Dimethylaminomethyl)-1-cyclohexanone HCl | Cyclohexanone | Tertiary | Organic synthesis |
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